molecular formula C16H23ClN2O4 B1396747 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine CAS No. 1204809-94-8

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine

Cat. No.: B1396747
CAS No.: 1204809-94-8
M. Wt: 342.82 g/mol
InChI Key: YZPRSOAXXXOMLJ-UHFFFAOYSA-N
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Description

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is a chemical compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial domains. It is a derivative of benzene and has the molecular formula C18H23ClN2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine typically involves the protection of the amine groups with Boc (tert-butoxycarbonyl) protecting groups. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and reagents like di-tert-butyl dicarbonate (Boc2O). The process may involve multiple steps, including the chlorination of benzene derivatives and subsequent protection of the amine groups.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often employed to remove Boc protecting groups.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, free amine compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The Boc protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-N,N-DiBoc 4-fluoro-benzene-1,3-diamine
  • 3-N,N-DiBoc 4-bromo-benzene-1,3-diamine
  • 3-N,N-DiBoc 4-iodo-benzene-1,3-diamine

Uniqueness

Compared to its analogs, 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in various research applications.

Biological Activity

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is a chemical compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H23ClN2O4, featuring two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The synthesis typically involves:

  • Chlorination of benzene derivatives : Chlorination introduces the chlorine atom at the para position.
  • Protection of amines : The Boc groups are added to protect the amine functionalities during subsequent reactions.
  • Reaction conditions : Common solvents include dichloromethane (DCM), with di-tert-butyl dicarbonate (Boc2O) as a reagent for Boc protection.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can affect biochemical pathways crucial for cellular functions.
  • Binding Affinity : The electronic properties imparted by the chlorine atom and the steric hindrance from the Boc groups influence its binding affinity and specificity towards target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of chlorinated benzene compounds often possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Anti-Cancer Potential

The compound's structural characteristics suggest potential anti-cancer activity. Research has indicated that chlorinated aromatic amines can induce apoptosis in cancer cells through various pathways. For example, analogs of this compound have been tested in cell lines such as A549 (lung cancer) and Hela (cervical cancer), showing promising results in inhibiting cell proliferation.

Case Studies

  • Enzyme Inhibition : A study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The findings suggested that modifications in the structure could enhance inhibitory potency compared to standard drugs like donepezil.
  • Antibacterial Testing : In a comparative study, derivatives were subjected to micro-dilution methods against various pathogens. Results indicated that certain modifications led to higher efficacy than traditional antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-N,N-DiBoc 4-fluoro-benzene-1,3-diamine C18H23F2N2O4Moderate enzyme inhibition
3-N,N-DiBoc 4-bromo-benzene-1,3-diamine C18H23BrN2O4Antimicrobial properties
3-N,N-DiBoc 4-iodo-benzene-1,3-diamine C18H23I2N2O4Enhanced cytotoxicity

Properties

IUPAC Name

tert-butyl N-(5-amino-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(18)7-8-11(12)17/h7-9H,18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPRSOAXXXOMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)N)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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